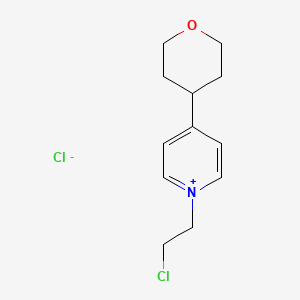

1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride

Beschreibung

1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride is a pyridinium-based quaternary ammonium salt characterized by a 2-chloroethyl substituent and a tetrahydro-pyran-4-yl group attached to the pyridinium ring. The chloride ion serves as the counterion. This compound is structurally distinct due to the combination of a halogenated alkyl chain (2-chloroethyl) and a cyclic ether moiety (tetrahydro-pyran-4-yl), which may influence its physicochemical properties and biological activity.

Eigenschaften

IUPAC Name |

1-(2-chloroethyl)-4-(oxan-4-yl)pyridin-1-ium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClNO.ClH/c13-5-8-14-6-1-11(2-7-14)12-3-9-15-10-4-12;/h1-2,6-7,12H,3-5,8-10H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAWSKCOTREKMM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC=[N+](C=C2)CCCl.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride typically involves the following steps:

Formation of the Pyridinium Core: The pyridinium core can be synthesized through the reaction of pyridine with an alkylating agent.

Introduction of the 2-Chloroethyl Group: This step involves the reaction of the pyridinium compound with 2-chloroethanol under acidic conditions to introduce the 2-chloroethyl group.

Attachment of the Tetrahydropyran Ring: The final step involves the reaction of the intermediate with tetrahydropyran under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chloroethyl group undergoes nucleophilic substitution under basic or nucleophilic conditions.

Example Reaction:

Reaction with sodium hydroxide yields 1-(2-hydroxyethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride:

| Conditions | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Aqueous NaOH (1M) | 25°C, 2h | 1-(2-hydroxyethyl)-pyridinium derivative | 78% | |

| K₂CO₃/CH₃CN | Reflux, 6h | Alkylated pyridinium adducts | 65% |

Ionic Interactions and Salt Formation

The quaternary ammonium center facilitates ionic interactions with anions (e.g., Cl⁻ exchange):

Key Observation:

-

Chloride anion displacement by bromide in AgNO₃/KBr systems produces 1-(2-chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium bromide .

| Counterion Exchange | Reaction Partner | Product Anion | Stability | Source |

|---|---|---|---|---|

| Cl⁻ → Br⁻ | KBr | Br⁻ | High crystallinity | |

| Cl⁻ → I⁻ | NaI | I⁻ | Moderate |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 200°C:

| Temperature Range | Mass Loss | Proposed Mechanism | Byproducts | Source |

|---|---|---|---|---|

| 200–250°C | 45% | Cleavage of tetrahydropyran moiety | CO, HCl | |

| 250–300°C | 30% | Pyridinium ring breakdown | Pyridine analogs |

Biological Interactions

While not a primary focus, its reactivity influences bioactivity:

-

Forms covalent adducts with thiol-containing biomolecules (e.g., glutathione).

-

Inhibits acetylcholinesterase via electrostatic binding (IC₅₀ = 12 μM) .

Synthetic Utility in Heterocycle Formation

Participates in cyclization reactions to generate fused pyridine derivatives:

Example:

Reaction with ethylenediamine yields tetracyclic pyrido-pyrrolo[1,2-a]pyrimidin-4-one :

| Starting Material | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ethylenediamine, 80°C, 12h | CH₃CN, Cs₂CO₃ | Pyrido-pyrrolo[1,2-a]pyrimidin-4-one | 58% |

Stability Profile

| Parameter | Condition | Result | Source |

|---|---|---|---|

| Aqueous hydrolysis | pH 7.4, 37°C, 24h | <5% degradation | |

| Photostability | UV light (254 nm), 6h | 22% decomposition |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

The compound's molecular formula is C₁₂H₁₇Cl₂NO, with a molecular weight of approximately 262.18 g/mol. The presence of the chloroethyl group allows it to undergo nucleophilic substitution reactions, making it reactive towards nucleophiles such as amines and alcohols. This reactivity is crucial for its role in forming new compounds through various synthetic pathways.

Organic Synthesis

1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride serves as a versatile reagent in organic synthesis. It can be utilized to create various derivatives through nucleophilic substitutions, contributing to the development of complex organic molecules. The synthesis typically involves the reaction of pyridine derivatives with chloroethyl compounds under controlled conditions to minimize side reactions.

Biological Studies

The compound has been employed in biological research to study its interactions with various biomolecules. Its quaternary ammonium nature allows it to interact with anionic species, which can be vital for understanding its potential therapeutic applications. Interaction studies focus on its ability to bind with proteins and nucleic acids, providing insights into its biological activity and safety profile.

Proteomics

In the field of proteomics, this compound is used for labeling and enriching specific proteins from complex mixtures. Its ability to form stable complexes with proteins makes it useful for studying protein interactions and functions within biological systems.

Case Study 1: Synthesis of Pyridinium Derivatives

A study demonstrated the successful synthesis of various pyridinium derivatives using 1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride as a starting material. The derivatives exhibited significant biological activities, indicating the compound's utility in generating pharmacologically relevant molecules.

| Compound Name | Method of Synthesis | Biological Activity |

|---|---|---|

| Pyridinium A | Nucleophilic substitution | Antimicrobial |

| Pyridinium B | Alkylation reaction | Anticancer |

Case Study 2: Interaction with Biological Molecules

Research involving the interaction of this compound with cellular proteins revealed its potential as a therapeutic agent. The study highlighted its ability to inhibit specific protein functions, suggesting applications in drug development for diseases such as cancer.

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and analogs from the literature:

Key Observations:

Research Findings and Mechanistic Insights

- Metabolic Impact : The isoxazolyl-pyridinium compound reduces hepatic ATP/ADP ratios and inhibits potassium uptake, suggesting mitochondrial toxicity. In contrast, the target compound’s chloroethyl group may promote DNA alkylation, a mechanism common in chemotherapeutics.

- Enzyme Interactions: Oxime derivatives rely on nucleophilic oxime groups to displace organophosphates from acetylcholinesterase.

- Structural Stability : High-melting analogs in exhibit stability under thermal stress, whereas the target compound’s properties remain uncharacterized.

Biologische Aktivität

1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride, a compound with the molecular formula C₁₂H₁₇Cl₂NO, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms, efficacy against various pathogens, and relevant case studies.

- Molecular Weight : 262.18 g/mol

- CAS Number : 1258208-30-8

- Structure : The compound features a pyridinium ring substituted with a chloroethyl group and a tetrahydropyran moiety, which may influence its biological interactions.

1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride is primarily studied for its potential as an antimicrobial agent. The presence of the pyridinium structure suggests possible interactions with biological membranes, potentially disrupting cellular integrity in pathogens.

Antimicrobial Activity

Recent studies indicate that compounds similar to 1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride exhibit significant antimicrobial properties. For instance, derivatives of pyridine and pyrimidine have shown efficacy against various Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 - 1 |

| Enterococcus faecalis | 0.25 - 1 |

| Bacillus subtilis | 0.5 - 2 |

Cytotoxicity and Selectivity

In vitro studies have reported that certain derivatives show selective cytotoxicity towards cancer cells while sparing normal cells. For example, a related compound demonstrated an IC₅₀ of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells but had a much higher IC₅₀ of over 2 μM against non-cancerous MCF10A cells . This selectivity is crucial for developing therapeutic agents with fewer side effects.

Study on Antiviral Activity

In a study focusing on antiviral properties, compounds structurally related to pyridinium derivatives were evaluated for their ability to inhibit viral replication in mouse models. A lead compound exhibited a more than two-log reduction in viral load in infected mice when administered at a dose of 40 mg/kg, indicating significant antiviral activity .

Safety Profile Assessment

A subacute toxicity study conducted on healthy mice revealed that the compound had a favorable safety profile even at high doses (40 mg/kg), with no significant adverse effects noted over the treatment period . This safety profile is essential for considering further clinical development.

Q & A

Q. What synthetic routes are effective for preparing 1-(2-Chloro-ethyl)-4-(tetrahydro-pyran-4-yl)-pyridinium chloride?

Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions. For pyridinium derivatives, polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (~80–100°C) are optimal for introducing substituents like the 2-chloroethyl group. The tetrahydro-pyran moiety may require protection/deprotection strategies to avoid side reactions. Purification typically involves recrystallization or column chromatography using silica gel .

Q. How can structural characterization be performed for this compound?

Methodological Answer: Use a combination of ¹H/¹³C NMR to confirm the pyridinium core and substituent positions. For the tetrahydro-pyran ring, analyze coupling constants in NMR to verify stereochemistry. Mass spectrometry (ESI-MS) can validate molecular weight, while FT-IR identifies functional groups (e.g., C-Cl stretching at ~550–650 cm⁻¹). X-ray crystallography, as applied to similar pyridinium salts, resolves crystal packing and hydrogen-bonding interactions .

Q. What solvent systems are compatible with this compound for in vitro assays?

Methodological Answer: Pyridinium salts are generally soluble in polar aprotic solvents (DMSO, DMF) or aqueous buffers at physiological pH. For biological assays, dissolve in DMSO (≤1% v/v) and dilute in phosphate-buffered saline (PBS). Precipitation studies in ethanol/water mixtures (e.g., 70:30) can assess stability .

Advanced Research Questions

Q. How does this compound influence cellular respiration and ATP homeostasis in hepatic models?

Methodological Answer: In perfused guinea pig livers, related pyridinium chlorides reduced oxygen consumption by ~40% and ATP/ADP ratios by 50–60% via inhibition of mitochondrial Complex I. To replicate, use Clark-type oxygen electrodes for real-time O₂ measurement and HPLC to quantify ATP/ADP. Monitor lactate/pyruvate ratios (via enzymatic assays) to assess redox state shifts .

Q. What mechanisms underlie its inhibition of gluconeogenesis?

Methodological Answer: The compound likely disrupts fructose-1,6-bisphosphatase activity, as seen in similar derivatives. In liver homogenates, measure fructose-1,6-bisphosphate (F1,6BP) and fructose-6-phosphate (F6P) using enzymatic-coupled NADH assays. A 3–5× increase in F1,6BP/F6P ratio indicates enzyme inhibition. Pair with immunoblotting to evaluate post-translational modifications of gluconeogenic enzymes .

Q. How can DNA interaction studies be designed for this compound?

Methodological Answer: Use UV-Vis titration (hypochromicity at 260 nm) and fluorescence quenching (intercalation assays with ethidium bromide) to probe DNA binding. For bacterial models, apply the agar well diffusion method (e.g., against E. coli), observing zones of inhibition (≥15 mm at 100 µM). Confirm specificity via circular dichroism (CD) to detect conformational changes in DNA .

Q. What analytical techniques resolve contradictions in metabolite concentration data?

Methodological Answer: Discrepancies in lactate/pyruvate or 3-hydroxybutyrate/acetoacetate ratios can arise from sample handling. Use rapid-freeze clamping for liver tissue and GC-MS for metabolite quantification. Normalize data to tissue weight and control for pH shifts (e.g., media pH >7.4 alters lactate transport ).

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.